Product packaging for 1-(Quinolin-3-yl)ethan-1-ol(Cat. No.:CAS No. 67752-30-1)

1-(Quinolin-3-yl)ethan-1-ol

Cat. No.: B3149730
CAS No.: 67752-30-1
M. Wt: 173.21 g/mol
InChI Key: SKBHMOHCXMUCPS-UHFFFAOYSA-N
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Description

Historical Overview of Quinoline (B57606) Derivatives as Key Organic Scaffolds

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. jetir.orgresearchgate.netnoveltyjournals.com This discovery marked the beginning of extensive investigations into the synthesis and properties of quinoline and its derivatives. numberanalytics.com Early synthetic methods, such as the Skraup synthesis (1880), the Doebner-von Miller synthesis, and the Friedländer synthesis (1882), provided foundational routes to access the quinoline core. numberanalytics.comiipseries.org These classical named reactions, often involving the condensation of anilines with various reagents, have been refined and expanded upon over the decades, demonstrating the enduring importance of this heterocyclic system. iipseries.orgrsc.org

The significance of quinoline derivatives was further solidified by their discovery in natural products, most notably the cinchona alkaloids like quinine, which possess potent antimalarial properties. jetir.orgiipseries.org This link to biological activity spurred the development of synthetic quinoline-based drugs, establishing the quinoline scaffold as a "privileged structure" in medicinal chemistry. jetir.orgnih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of electronic and steric properties to modulate biological activity. This has led to the development of a wide range of pharmaceuticals with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. jetir.orgnih.govresearchgate.net

Rationale for Investigating 1-(Quinolin-3-yl)ethan-1-ol as a Synthetic Intermediate and Building Block

The interest in this compound as a synthetic intermediate stems from the strategic placement of its functional groups on the quinoline core. The hydroxyl group at the benzylic position provides a reactive handle for a variety of chemical transformations. This alcohol functionality can be oxidized to the corresponding ketone, 1-(quinolin-3-yl)ethanone, or subjected to substitution and elimination reactions.

Furthermore, the chiral center at the carbon bearing the hydroxyl group introduces the potential for stereoselective synthesis and the creation of enantiomerically pure compounds. This is particularly important in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. The quinolin-3-yl moiety itself is a valuable pharmacophore, and the ethan-1-ol side chain offers a versatile point for modification and elaboration to generate libraries of novel compounds for biological screening.

The presence of both a heterocyclic aromatic ring and a reactive alcohol functional group makes this compound a bifunctional building block. This allows for its incorporation into more complex molecular frameworks through reactions involving either the quinoline ring or the side chain. For instance, the quinoline nitrogen can act as a directing group in metal-catalyzed reactions, while the alcohol can participate in esterification, etherification, or substitution reactions.

Current Research Landscape and Gaps Pertaining to this compound

Current research involving quinoline derivatives is highly active, with a continuous stream of publications on new synthetic methods and biological applications. While the broader field of quinoline chemistry is well-established, research specifically focused on this compound is more niche. Much of the available information pertains to its synthesis, often as part of a larger synthetic sequence targeting more complex molecules. researchgate.netnih.govmdpi.com

A significant portion of the research involves the use of substituted quinoline-ethanols in the development of potential therapeutic agents. For example, derivatives of 1-(quinolin-yl)ethan-1-ol have been investigated for their antibacterial and anticancer activities. researchgate.netnih.gov However, a comprehensive exploration of the reaction scope of this compound itself and a systematic study of its potential as a versatile building block appear to be less explored areas.

A notable gap in the literature is the limited number of studies dedicated to the asymmetric synthesis of this compound. While methods for the asymmetric reduction of the corresponding ketone, 1-(quinolin-3-yl)ethanone, are likely applicable, dedicated studies optimizing these transformations for this specific substrate are not abundant. Furthermore, a deeper investigation into the coordination chemistry of this compound and its application in catalysis could be a fruitful area for future research.

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound typically encompasses several key objectives. A primary goal is the development of efficient and selective synthetic routes to access this compound and its derivatives. This includes the exploration of novel catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance stereoselectivity.

Another major objective is the exploration of the synthetic utility of this compound as a building block. This involves investigating its reactivity in a wide range of chemical transformations to generate diverse molecular scaffolds. Researchers aim to demonstrate the versatility of this intermediate in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Furthermore, a significant aspect of academic research is the investigation of the biological properties of new compounds derived from this compound. This involves a multidisciplinary approach, combining organic synthesis with biological assays to identify lead compounds with potential therapeutic applications. The structure-activity relationship (SAR) of these new derivatives is often studied to understand how modifications to the molecular structure affect biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B3149730 1-(Quinolin-3-yl)ethan-1-ol CAS No. 67752-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinolin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHMOHCXMUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306495
Record name 3-Quinolinemethanol, α-methyl-
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Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67752-30-1
Record name 3-Quinolinemethanol, α-methyl-
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Record name 3-Quinolinemethanol, α-methyl-
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Record name 1-(quinolin-3-yl)ethan-1-ol
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Synthetic Methodologies for 1 Quinolin 3 Yl Ethan 1 Ol

Traditional Chemical Synthesis Approaches to 1-(Quinolin-3-yl)ethan-1-ol

Traditional methods for synthesizing this compound are centered on the creation of the quinoline (B57606) core and the subsequent transformation of a functional group to the desired ethanol (B145695) moiety. These approaches prioritize efficiency, yield, and the use of accessible starting materials.

Multi-Step Synthesis Pathways from Established Precursors

Multi-step synthesis provides a rational approach to constructing complex molecules from simpler, readily available starting materials. libretexts.org In the context of this compound, this typically involves the initial synthesis of a substituted quinoline, followed by functional group manipulations. A common precursor is 3-acetylquinoline (B1336125), which can then be reduced to the target alcohol.

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system. organic-chemistry.orgrsc.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To obtain the 3-acetylquinoline precursor, one could envision a pathway starting with a 2-aminobenzaldehyde and an appropriate β-diketone, followed by reduction.

A general multi-step sequence can be outlined as:

Formation of the Quinoline Core: Synthesis of a quinoline derivative using established methods like the Friedländer, Combes, or Doebner-von Miller reactions.

Introduction of the Acetyl Group: Functionalization of the quinoline ring at the 3-position to introduce an acetyl group, yielding 3-acetylquinoline.

Reduction to the Alcohol: The final step is the reduction of the ketone (3-acetylquinoline) to the secondary alcohol, this compound.

One-Pot Reaction Strategies for Efficient this compound Formation

Applying this strategy to the precursor of the target compound, 3-acetylquinoline could be synthesized in a single vessel from an o-nitrobenzaldehyde and a suitable acetyl-containing reactant. The subsequent reduction to this compound could potentially be integrated into a tandem, one-pot process, although this would require careful selection of reagents that are compatible with both the cyclization and reduction steps.

Reagent-Based Transformations in the Synthesis of this compound

The most direct synthesis of this compound is the reduction of its ketone precursor, 3-acetylquinoline. A variety of reducing agents and catalytic systems can accomplish this transformation.

Catalytic Transfer Hydrogenation: This method is a powerful tool for the reduction of ketones. It involves the transfer of hydrogen from a donor molecule to the substrate, mediated by a metal catalyst.

Cobalt Catalysis: An efficient partial transfer hydrogenation system using a cobalt-amido cooperative catalyst has been reported to reduce 3-acetylquinoline. researchgate.net Using ammonia borane (H₃N·BH₃) as the hydrogen source, this system achieves high yields of the corresponding alcohol. researchgate.net

Ruthenium and Osmium Catalysis: Pincer Ru and Os complexes have been shown to be excellent catalysts for the transfer hydrogenation of ketones. nih.gov These systems typically use 2-propanol as the hydrogen source in the presence of a base like sodium isopropoxide and can achieve very high turnover frequencies. nih.gov

Hydrosilylation: Another method for reducing ketones is hydrosilylation, which involves the addition of a silicon-hydride bond across the carbonyl double bond, followed by hydrolysis to yield the alcohol. A regioselective hydrosilylation of quinolines promoted by hydrogen atom transfer (HAT) has been explored, demonstrating the utility of silanes like triethylsilane in the reduction of the quinoline system. nih.gov

Asymmetric Synthesis of Chiral this compound Enantiomers

Since this compound contains a stereocenter at the carbinol carbon, it can exist as two enantiomers. Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in fields like medicinal chemistry where stereochemistry often dictates biological activity. rsc.org

Enantioselective Catalytic Reductions for Stereocontrol

Asymmetric reduction, particularly the hydrogenation or transfer hydrogenation of the prochiral ketone 3-acetylquinoline, is the most direct approach to chiral this compound. This is achieved by using chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Asymmetric Transfer Hydrogenation (ATH): This is a widely used method for the enantioselective reduction of ketones.

Ruthenium Catalysts: Chiral Ru(II) complexes, particularly those with tethered N-monosulfonylated diamine ligands, are highly effective for the ATH of quinolines. dicp.ac.cnnih.gov These reactions can achieve high enantioselectivity. Chiral Ru complexes derived from ligands like (S,R)-Josiphos have been used for the ATH of methyl-aryl ketones, achieving up to 97% enantiomeric excess (ee). nih.gov

Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used to catalyze the asymmetric transfer hydrogenation of 3-substituted quinolines using a Hantzsch ester as the hydrogen donor. liv.ac.uk This approach has yielded chiral 3-substituted tetrahydroquinolines with good yields and enantioselectivities. liv.ac.uk

The table below summarizes representative results for the asymmetric transfer hydrogenation of related ketones, illustrating the potential of these methods for synthesizing chiral this compound.

Catalyst SystemSubstrate TypeHydrogen SourceEnantiomeric Excess (ee)Reference
Chiral Ru Complexes with (S,R)-JosiphosMethyl-aryl ketones2-PropanolUp to 97% nih.gov
Chiral Phosphoric Acid3-Substituted QuinolinesHantzsch EsterModerate to Good liv.ac.uk
Tethered Ru(II) CatalystQuinolinesFormic acid/triethylamineUp to 73% dicp.ac.cn

Diastereoselective Synthetic Routes Incorporating Chiral Auxiliaries

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound, this approach would involve:

Attaching a chiral auxiliary to a precursor molecule, such as a quinoline-3-carboxylic acid.

Converting this intermediate into a derivative where the auxiliary can direct a diastereoselective reduction of the ketone.

Performing the reduction, which would favor one diastereomer due to the steric influence of the auxiliary.

Removing the chiral auxiliary to yield the enantiomerically enriched this compound.

Resolution Techniques for Enantiomeric Separation of this compound

The separation of the racemic mixture of this compound into its individual enantiomers is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several techniques can be employed for this purpose, including enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of EKR is highly dependent on the choice of enzyme, acyl donor, and reaction conditions. While specific data for the lipase-catalyzed resolution of this compound is not extensively documented in publicly available literature, the general principles of this method are well-established for a wide range of chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including those containing quinoline moieties. The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantioseparation.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. ijpsjournal.com

Solvent-Free and Aqueous Reaction Conditions

Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. The use of greener solvents, such as water and ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact of chemical processes. researchgate.net For the synthesis of quinoline derivatives, water and ethanol have been successfully employed as reaction media, offering advantages in terms of safety, cost, and environmental friendliness. researchgate.net Solvent-free approaches, often facilitated by microwave irradiation or mechanochemistry, can also lead to shorter reaction times and improved energy efficiency.

Biocatalytic Approaches for Sustainable Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. nih.gov For the synthesis of this compound, biocatalytic asymmetric reduction of 3-acetylquinoline using alcohol dehydrogenases (ADHs) is a promising approach. This method can directly produce the desired enantiomer with high enantiomeric excess, eliminating the need for subsequent resolution steps.

Biocatalytic ApproachEnzyme TypeSubstrateProductKey Advantages
Asymmetric ReductionAlcohol Dehydrogenase (ADH)3-Acetylquinoline(R)- or (S)-1-(Quinolin-3-yl)ethan-1-olHigh enantioselectivity, mild reaction conditions, renewable catalyst
Kinetic ResolutionLipaseRacemic this compoundEnantiopure alcohol and acylated alcoholHigh selectivity, broad substrate scope

Atom Economy and Waste Minimization Strategies in Process Development

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy generate less waste.

For the synthesis of this compound via the reduction of 3-acetylquinoline, the choice of reducing agent significantly impacts the atom economy. Catalytic hydrogenation or transfer hydrogenation reactions, where hydrogen is the ultimate reductant, generally exhibit high atom economy as the only byproduct is water or a dehydrogenated donor molecule.

Atom Economy Calculation for the Reduction of 3-Acetylquinoline:

The theoretical atom economy for the reduction of 3-acetylquinoline to this compound can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a catalytic hydrogenation reaction (Reactant: 3-acetylquinoline + H₂), the atom economy would be 100% in an ideal scenario where the catalyst is fully recovered and reused.

Waste minimization strategies in the synthesis of quinoline derivatives also involve the use of recyclable catalysts, minimizing the use of protecting groups, and developing one-pot or tandem reactions to reduce the number of unit operations and associated waste streams. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a particularly effective strategy for waste reduction. rsc.org

Mechanistic Investigations of Reactions Involving 1 Quinolin 3 Yl Ethan 1 Ol

Elucidation of Reaction Pathways and Proposed Mechanisms

No research articles detailing the elucidation of reaction pathways or proposing specific mechanisms for transformations involving 1-(Quinolin-3-yl)ethan-1-ol were identified. While the functional groups of the molecule—a secondary alcohol and a quinoline (B57606) ring system—suggest potential reactivity such as oxidation of the alcohol or electrophilic substitution on the quinoline core, no studies have been published that specifically investigate these or other reaction pathways for this compound.

Transition State Analysis and Reaction Energetics

There is a lack of published data concerning the transition state analysis and reaction energetics for any reaction involving this compound. Computational or experimental studies that would provide insights into the activation energies, geometries of transition states, or the thermodynamic stability of intermediates and products for reactions of this specific molecule are not present in the available literature.

Role of Catalysts and Reaction Promoters in this compound Transformations

No studies were found that specifically investigate the role of catalysts or reaction promoters in the chemical transformations of this compound. While the broader field of quinoline chemistry is rich with catalytic methods for their synthesis, the application and mechanistic study of catalysts for the reactions of this compound have not been reported.

Kinetic Studies and Rate Law Determination

A search of the scientific literature did not reveal any kinetic studies or rate law determinations for reactions in which this compound is a substrate. Consequently, there is no information available regarding the reaction order, rate constants, or the effect of reactant concentrations on the rate of any transformation of this compound.

Derivatization and Synthetic Utility of 1 Quinolin 3 Yl Ethan 1 Ol

Functional Group Interconversions and Modifications of 1-(Quinolin-3-yl)ethan-1-ol

The chemical versatility of this compound is largely defined by its two primary reactive sites: the hydroxyl group and the adjacent C-H bond on the ethyl side chain. These sites allow for a range of functional group interconversions and modifications.

The secondary hydroxyl group (-OH) is the most prominent site for chemical derivatization, behaving as a typical nucleophile and being susceptible to oxidation. msu.edu

Oxidation: A fundamental transformation of this compound is its oxidation to the corresponding ketone, 1-(quinolin-3-yl)ethan-1-one (also known as 3-acetylquinoline). This reaction converts the chiral alcohol center into a planar carbonyl group, which serves as a handle for a different set of synthetic transformations, such as condensation and addition reactions. A variety of oxidizing agents can be employed for this purpose.

Reaction Reagent Product Description
OxidationPyridinium chlorochromate (PCC), MnO₂, Swern Oxidation1-(Quinolin-3-yl)ethan-1-oneConverts the secondary alcohol to a ketone, a key intermediate for further synthesis.

Esterification and Etherification: The nucleophilic nature of the hydroxyl group allows for esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides. msu.edumedcraveonline.com These reactions are crucial for creating prodrugs, modifying solubility, or introducing new functional groups. Esterification can be catalyzed by acids or coupling agents. organic-chemistry.orgresearchgate.net

Reaction Reagent Product Class Description
EsterificationAcetic anhydride, Benzoyl chlorideQuinolin-3-yl-ethyl estersForms an ester linkage, modifying the polarity and biological properties of the molecule.
Etherification (Williamson Synthesis)Sodium hydride (NaH) followed by Methyl iodideQuinolin-3-yl-ethyl ethersForms an ether linkage by converting the alcohol to an alkoxide, which then displaces a halide. msu.edu

Beyond the hydroxyl group, the ethyl side chain itself can be modified, primarily through elimination reactions.

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of 3-vinylquinoline. The resulting vinyl group is a valuable synthetic handle, capable of participating in polymerization, cycloadditions (like the Diels-Alder reaction), and Michael additions. This transformation converts the saturated ethyl side chain into a reactive unsaturated system.

Reaction Reagent Product Description
DehydrationConcentrated H₂SO₄, Al₂O₃ (heat)3-VinylquinolineAn elimination reaction that introduces a carbon-carbon double bond, creating a reactive alkene.

This compound as a Precursor for Novel Quinoline (B57606) Derivatives

The true synthetic power of this compound is realized when it is used as a foundational precursor for building more elaborate molecular architectures, including substituted and fused quinoline systems. researchgate.net

While the parent alcohol can be used to introduce substituents, its oxidized derivative, 1-(quinolin-3-yl)ethan-1-one, is a more common intermediate for elaborating the quinoline system. The acetyl group can participate in various carbon-carbon bond-forming reactions. For instance, condensation of the ketone with aldehydes (Knoevenagel or Claisen-Schmidt condensation) can extend the side chain, which can then be manipulated to introduce new functional groups or ring systems.

Quinoline derivatives are extensively used as building blocks for the synthesis of fused polycyclic heterocycles, which are prevalent in bioactive natural products and pharmaceuticals. nih.govnih.gov Derivatives of this compound are well-suited for this purpose.

Via 3-Vinylquinoline: The dehydration product, 3-vinylquinoline, can act as a dienophile or a diene in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could construct a new six-membered ring fused to the quinoline core.

Via 1-(Quinolin-3-yl)ethan-1-one: The ketone derivative can undergo condensation with various bifunctional reagents to build new heterocyclic rings. For example, reaction with a hydrazine derivative could form a fused pyrazole ring, while reaction with an aminobenzaldehyde could lead to a new fused quinoline ring via a Friedländer-type annulation. organic-chemistry.org The synthesis of pyrimido[4,5-b]quinolines, for instance, often involves the condensation of a functionalized quinoline with a pyrimidine precursor. nih.gov

Precursor Derivative Reaction Type Reactant Fused System Example
1-(Quinolin-3-yl)ethan-1-oneCondensation/CyclizationHydrazinePyrazolo[4,3-c]quinoline
3-VinylquinolineDiels-Alder CycloadditionButadieneBenzo[g]quinoline derivative
1-(Quinolin-3-yl)ethan-1-oneFriedländer Annulation2-AminobenzaldehydeQuinolino[3,2-b]quinoline derivative

Applications of this compound as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the basic components for the modular construction of more complex molecular architectures. sigmaaldrich.comthieme.de this compound perfectly fits this description due to its distinct and modifiable structural features.

The compound offers two key points of diversification:

The Quinoline Nucleus: This heterocyclic system is a well-established pharmacophore present in numerous biologically active compounds. It provides a rigid and predictable scaffold upon which to build.

The 1-Hydroxyethyl Side Chain: This chain provides a locus for a wide range of chemical transformations as detailed previously (oxidation, esterification, dehydration). The chirality of the secondary alcohol also presents opportunities for asymmetric synthesis, where it could act as a chiral auxiliary or be resolved to produce enantiomerically pure final products.

Incorporation into Complex Molecular Architectures

The strategic placement of the hydroxyl group in this compound allows for its facile conversion into a variety of other functional groups, paving the way for its incorporation into larger and more complex molecular frameworks. The reactivity of this alcohol function is key to its utility, enabling transformations such as etherification, esterification, and substitution reactions. These derivatizations are instrumental in linking the quinoline scaffold to other molecular fragments, thereby assembling elaborate structures with tailored properties.

One of the significant applications of this compound lies in its use as a precursor for the synthesis of chiral ligands. The inherent chirality of this secondary alcohol can be exploited to generate enantiomerically pure ligands that are crucial in asymmetric catalysis. For instance, the hydroxyl group can be derivatized to introduce coordinating moieties, such as phosphines or amines, which can then chelate to metal centers. The resulting metal complexes, bearing the chiral quinoline-based ligand, can catalyze a variety of organic transformations with high stereoselectivity. The rigid quinoline backbone in these ligands plays a crucial role in creating a well-defined chiral environment around the catalytic center, which is essential for effective enantioselective induction.

While direct examples of the incorporation of this compound into natural product total synthesis are not extensively documented, its potential as a key building block is evident. The quinoline core is a feature of numerous biologically active alkaloids. The synthetic versatility of this compound makes it an attractive starting material for the stereocontrolled synthesis of such complex natural products and their analogues.

Role in the Construction of Advanced Organic Scaffolds

Beyond its use in the assembly of discrete complex molecules, this compound also serves as a valuable monomer or building block for the construction of larger, ordered structures such as macrocycles and polymers. The bifunctional nature of this compound—possessing both the quinoline ring and a modifiable side chain—allows for its integration into repeating structural units.

The development of quinoline-based macrocycles has garnered significant interest due to their unique host-guest chemistry and potential applications in catalysis and materials science. The derivatization of the hydroxyl group of this compound can be employed to create linkages that form the macrocyclic framework. For example, ether or ester linkages can be formed with other complementary building blocks in a cyclization reaction, leading to the formation of novel macrocyclic structures containing the quinolin-3-yl moiety. These macrocycles can exhibit selective ion-binding properties or act as receptors for specific guest molecules, driven by the electronic and steric properties of the quinoline units.

In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of functional polymers. Following conversion of the hydroxyl group to a polymerizable moiety, such as an acrylate or a vinyl ether, the resulting monomer can be subjected to polymerization reactions. This would lead to polymers bearing the quinoline unit as a pendant group. Such polymers could possess interesting photophysical or electronic properties conferred by the quinoline chromophore, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the principles of supramolecular chemistry can be applied to create advanced organic scaffolds from derivatives of this compound. The quinoline ring is capable of participating in non-covalent interactions, such as π-π stacking and hydrogen bonding. By strategically modifying the ethan-1-ol side chain to introduce complementary interacting groups, it is possible to direct the self-assembly of these molecules into well-defined supramolecular architectures, such as gels, liquid crystals, or crystalline coordination polymers. These materials, with their ordered structures at the molecular level, can exhibit emergent properties that are not present in the individual molecules.

Theoretical and Computational Studies of 1 Quinolin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of 1-(Quinolin-3-yl)ethan-1-ol. tandfonline.comnih.gov DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are frequently employed to optimize the molecular geometry and compute various electronic descriptors. tandfonline.comijpras.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule. rsc.orgnih.gov

Natural Bond Orbital (NBO) analysis is another valuable technique that provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.netnih.gov These calculations can reveal the nature of the bonding and the delocalization of electron density throughout the quinoline (B57606) ring and the ethanol (B145695) substituent.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of this compound. The rotational freedom around the C-C and C-O single bonds of the ethanol substituent allows for multiple low-energy conformations.

Conformational analysis can be performed using molecular mechanics force fields or, for higher accuracy, quantum chemical methods. By systematically rotating the dihedral angles associated with the ethanol side chain and calculating the corresponding energies, a potential energy surface can be generated. This surface reveals the most stable conformers and the energy barriers between them.

The identification of the global minimum energy conformation is crucial, as it represents the most populated structure at equilibrium and is often the one responsible for the observed chemical and physical properties.

Table 2: Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C3-C-O)Relative Energy (kcal/mol)
1 (Global Minimum)60°0.00
2180°1.5
3-60°0.2

Note: The values in this table are hypothetical and serve to illustrate the output of a conformational analysis.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can predict the reactivity and selectivity of this compound in various organic reactions. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical attack.

Frontier Molecular Orbital (FMO) theory is a key concept in this context. The HOMO indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO points to regions that are most likely to accept electrons (electrophilic sites). The distribution of these orbitals can predict the regioselectivity of reactions.

For this compound, the nitrogen atom in the quinoline ring is expected to be a primary site for electrophilic attack due to the presence of a lone pair of electrons. The aromatic rings can also undergo electrophilic substitution, and the specific positions of attack can be predicted by examining the charge distribution and the shapes of the molecular orbitals. The hydroxyl group of the ethanol substituent can act as a nucleophile or be a leaving group after protonation.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations can be used to model the entire reaction pathways of organic reactions involving this compound. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

For example, the mechanism of an oxidation or reduction of the alcohol group, or an electrophilic substitution on the quinoline ring, can be investigated in detail. The transition state, which represents the highest energy point along the reaction pathway, can be located and its geometry and vibrational frequencies can be calculated to confirm that it is a true saddle point.

These computational studies can help in understanding the factors that control the reaction outcome and can be used to optimize reaction conditions to favor the formation of a desired product.

Future Directions and Emerging Research Avenues for 1 Quinolin 3 Yl Ethan 1 Ol

Development of Novel Catalytic Systems for its Efficient Synthesis and Transformations

The efficient and selective synthesis of 1-(Quinolin-3-yl)ethan-1-ol and its derivatives is a cornerstone for unlocking its full potential. Future research will undoubtedly focus on the development of innovative catalytic systems that offer improvements in terms of yield, enantioselectivity, and sustainability.

One promising direction lies in the exploration of asymmetric transfer hydrogenation of 3-acetylquinoline (B1336125). This method, which typically employs a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst, offers a greener and often more practical alternative to methods requiring high-pressure hydrogen gas. The development of novel ruthenium, rhodium, or iridium catalysts bearing chiral ligands is expected to yield higher enantiomeric excesses and turnover numbers.

Furthermore, the application of biocatalysis represents a significant frontier. The use of engineered ketoreductases (KREDs) from various microorganisms can provide exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. Future work will likely involve screening new enzymes and optimizing reaction parameters to achieve near-perfect enantioselectivity in the reduction of 3-acetylquinoline to (R)- or (S)-1-(Quinolin-3-yl)ethan-1-ol.

Beyond its synthesis, novel catalytic systems will also be crucial for the selective transformations of this compound. This includes:

Oxidation reactions: Developing catalysts for the selective oxidation of the secondary alcohol to the corresponding ketone, 3-acetylquinoline, which can be a key step in dynamic kinetic resolution processes.

Substitution reactions: Catalytic methods for the stereospecific substitution of the hydroxyl group will enable the synthesis of a diverse range of derivatives with modified properties.

The table below summarizes potential catalytic systems for the synthesis and transformation of this compound.

Reaction TypeCatalyst SystemPotential Advantages
Asymmetric Transfer HydrogenationChiral Ru, Rh, Ir complexesHigh enantioselectivity, mild conditions, operational simplicity
Biocatalytic ReductionEngineered Ketoreductases (KREDs)Excellent enantioselectivity, green reaction conditions
Catalytic OxidationSelective oxidation catalysts (e.g., TEMPO-based)High chemoselectivity, mild conditions
Stereospecific SubstitutionLewis acid or transition metal catalystsControl of stereochemistry, access to diverse derivatives

Exploration of New Synthetic Applications as a Highly Functionalized Building Block

The inherent functionality of this compound, comprising a heterocyclic aromatic ring and a chiral secondary alcohol, makes it an attractive building block for the synthesis of more complex molecules. 1stsci.com Future research will focus on leveraging these features in novel synthetic applications.

As a chiral synthon , enantiomerically pure this compound can be employed in the synthesis of biologically active compounds. The quinoline (B57606) moiety is a well-established pharmacophore found in numerous drugs, and the introduction of a chiral center can significantly influence biological activity and specificity. nih.gov Its use in the synthesis of novel analogues of existing drugs or as a scaffold for the discovery of new therapeutic agents is a key area of future exploration.

Furthermore, the hydroxyl group can serve as a handle for the introduction of other functional groups or for the attachment of the molecule to a larger scaffold. For instance, it can be used in esterification or etherification reactions to generate a library of derivatives for structure-activity relationship (SAR) studies. The quinoline nitrogen can also be quaternized or oxidized to an N-oxide, further expanding the accessible chemical space.

The application of this compound in the synthesis of functional materials is another exciting avenue. The quinoline ring system is known for its interesting photophysical and electronic properties. By incorporating this building block into polymers or larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. uc.pt The integration of the synthesis and transformation of this compound with flow chemistry and automated platforms is a logical and promising future direction.

Continuous flow synthesis of this compound can be achieved by pumping a solution of 3-acetylquinoline and a reducing agent through a heated reactor packed with a heterogeneous catalyst. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Furthermore, in-line purification and analysis techniques can be integrated to create a fully automated and efficient process.

Automated synthesis platforms , often referred to as "synthesis robots," can be programmed to perform multi-step reaction sequences, purifications, and analyses. By utilizing this compound as a key building block, these platforms can be used to rapidly generate libraries of diverse quinoline-containing compounds for high-throughput screening in drug discovery and materials science. This approach significantly accelerates the discovery and optimization of new molecules with desired properties.

The table below outlines the potential benefits of integrating flow chemistry and automation in the context of this compound.

TechnologyApplication to this compoundKey Advantages
Flow ChemistryContinuous synthesis and transformationsEnhanced safety, improved process control, scalability
Automated SynthesisLibrary synthesis of derivativesHigh-throughput screening, rapid SAR studies

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A deeper understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational design and application. Advanced spectroscopic and computational methods will play a pivotal role in providing these insights.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. chemrxiv.org Future research will likely involve the use of more advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, even in complex derivatives. Vibrational circular dichroism (VCD) could be employed to determine the absolute configuration of chiral samples.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying molecular properties. scirp.orgrsc.org DFT calculations can be used to:

Predict the geometries of different conformers and determine their relative stabilities.

Simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data. nih.gov

Calculate NMR chemical shifts, providing a powerful method for structure verification. tsijournals.com

Investigate reaction mechanisms, transition states, and activation energies for the synthesis and transformations of this compound.

Predict various molecular properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and reactivity descriptors. researchgate.net

A combined experimental and computational approach will be particularly powerful. For instance, by comparing experimentally measured spectra with those predicted by DFT calculations, a more detailed and accurate picture of the molecule's structure and behavior can be obtained. This synergistic approach will be instrumental in guiding the development of new synthetic methods and applications for this compound.

Q & A

Q. What are the standard synthetic routes for 1-(Quinolin-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

The primary method involves the reduction of 1-(quinolin-3-yl)ethan-1-one using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm) and temperature (25–60°C). Solvent choice (e.g., ethanol or THF) and catalyst loading (5–10 wt%) critically impact yield, with polar aprotic solvents favoring higher efficiency . Alternative routes include asymmetric transfer hydrogenation with chiral catalysts (e.g., Ru(II)-TsDPEN) to access enantiopure forms, though yields may vary (70–90%) depending on substrate purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the hydroxyl group (δ\delta 1.5–2.0 ppm for CH3_3, δ\delta 4.5–5.0 ppm for OH) and quinoline aromatic protons (δ\delta 7.5–9.0 ppm) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine enantiomeric excess (e.g., 85–99% ee) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW: 173.21 g/mol) via [M+H]+^+ peaks .

Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). Stability tests indicate degradation under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high stereochemical purity?

  • Chiral Catalysts : Use Ru(II)-BINAP complexes for asymmetric hydrogenation, achieving >95% ee with substrate-to-catalyst ratios of 100:1 .
  • Biocatalytic Reduction : Lipases (e.g., CAL-B) or ketoreductases in biphasic systems (hexane/buffer) enable kinetic resolution, yielding enantiomers with 90–98% ee .
  • Dynamic Kinetic Resolution : Combine palladium catalysts with enzymatic systems to racemize intermediates in situ, improving overall efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols:

  • Use multiple cancer cell lines (e.g., MCF-7, HepG2) and controls (e.g., cisplatin) for cytotoxicity studies .
  • Validate target engagement via enzymatic assays (e.g., glutaminase inhibition) and molecular docking to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer potential of this compound analogs?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the quinoline C4 position to improve cytotoxicity (IC50_{50} reduction by 30–50%) .
  • Side-Chain Engineering : Replace the hydroxyl group with amino or thiol moieties to modulate solubility and target selectivity .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., 1,3,4-thiadiazole) to enhance dual-target inhibition (e.g., GLS1 and topoisomerase) .

Q. What methodologies address low enantiomeric excess (ee) in scaled-up syntheses of this compound?

  • Crystallization-Induced Dynamic Resolution : Recrystallize crude products in ethanol/water mixtures to enrich ee from 80% to >99% .
  • Continuous-Flow Systems : Optimize residence time and catalyst recycling in microreactors to maintain stereochemical integrity during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.